1,3,5-Tris(aminomethyl)benzene trihydrochloride

Description

Table 1: Nomenclature and Identifiers

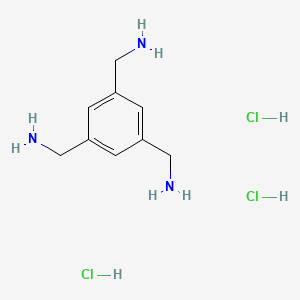

The core structure consists of a benzene ring with three aminomethyl (-CH₂NH₂) groups, each protonated and associated with a chloride counterion. Spectroscopic characterization, including $$ ^1H $$ NMR and $$ ^{13}C $$ NMR, confirms the symmetric arrangement of substituents.

Role in Supramolecular Chemistry and Coordination Networks

1,3,5-Tris(aminomethyl)benzene trihydrochloride acts as a tridentate ligand, enabling the formation of metal-organic assemblies with defined geometries. Key applications include:

Coordination with Transition Metals

The compound forms stable complexes with Cu(I), Cu(II), and other transition metals. For example, reaction with Cu(I) iodide produces [(CuI)₃L] clusters, where the ligand (L) arranges three copper centers in a trigonal planar configuration. X-ray crystallography reveals chloride-bridged structures in these complexes, critical for stabilizing unusual oxidation states.

Molecular Receptors and Host-Guest Systems

Functionalization of the amine groups allows the creation of molecular receptors. Substituting aminomethyl groups with pyridyl or carboxylate moieties yields receptors capable of binding anions or small molecules. These systems exploit the compound’s rigidity to preorganize binding sites, enhancing selectivity.

Covalent Organic Frameworks (COFs)

The trihydrochloride serves as a precursor for nitrogen-rich COFs. Condensation reactions with aldehydes produce imine-linked frameworks with high surface areas and tunable pore sizes. For instance, reaction with 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde yields a 2D polymer ("graphimine") with triangular pores.

Table 2: Supramolecular Applications

The compound’s adaptability underscores its importance in designing next-generation materials, from catalysts to porous networks. Its synthesis and functionalization continue to inspire innovations in molecular engineering.

Properties

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBOWCVKXIACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(aminomethyl)benzene trihydrochloride can be synthesized through a multi-step process starting from benzene. The general synthetic route involves the following steps:

Nitration: Benzene is nitrated to form 1,3,5-trinitrobenzene.

Reduction: The nitro groups are reduced to amino groups, resulting in 1,3,5-triaminobenzene.

Formylation: The amino groups are then formylated to form 1,3,5-tris(formylamino)benzene.

Reduction: Finally, the formyl groups are reduced to aminomethyl groups, yielding 1,3,5-tris(aminomethyl)benzene.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(aminomethyl)benzene trihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1,3,5-Tris(aminomethyl)benzene trihydrochloride serves as a key building block in organic synthesis due to its three aminomethyl groups that can participate in various chemical reactions. It is particularly useful in the formation of complex organic molecules and polymers.

Coordination Chemistry

The compound acts as a multidentate ligand capable of forming stable complexes with metal ions. This property is exploited in coordination chemistry to create metal-organic frameworks (MOFs) and catalysts for various reactions. The presence of multiple amino groups allows for strong coordination with transition metals, enhancing catalytic activity.

Biological Applications

In biochemistry, this compound has been investigated for its potential role in enzyme inhibition and activation. Its ability to bind to specific proteins may influence enzyme activity and gene expression. This property makes it a candidate for drug development and therapeutic applications.

Material Science

The compound's structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups for specific applications. Its use in developing advanced materials with tailored properties is an area of ongoing research.

Case Study 1: Metal Complexation

In a study examining the coordination properties of this compound with various metal ions (e.g., Cu²⁺ and Ni²⁺), researchers found that the resulting complexes exhibited enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts. The stability of these complexes was attributed to the multidentate nature of the ligand.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor for certain proteases. The binding affinity was measured using fluorescence spectroscopy, indicating potential applications in developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 1,3,5-tris(aminomethyl)benzene trihydrochloride involves its ability to form hydrogen bonds and interact with various molecular targets. The aminomethyl groups can participate in hydrogen bonding, which is crucial for its interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogs

3-(Aminomethyl)benzoic Acid Hydrochloride (CAS 876-03-9)

- Structure: Contains a single aminomethyl group and a carboxylic acid (-COOH) substituent on the benzene ring .

- Key Differences: Lower amine density reduces coordination capacity compared to the tris(aminomethyl) derivative. Carboxylic acid group introduces acidity (pKa ~2–3), enabling pH-dependent solubility and reactivity.

- Applications : Intermediate in peptide synthesis or pharmaceuticals.

3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride (CAS 185963-32-0)

- Structure: Two aminomethyl groups and one carboxylic acid group on the benzene ring .

- Carboxylic acid enables dual functionality (coordination + ion exchange).

- Similarity Score: 0.89 (structural similarity to tris(aminomethyl) compound) .

Substituent Analogs

1,3,5-Trichlorobenzene (CAS 108-70-3)

- Structure : Benzene ring with three chlorine substituents .

- Key Differences: Chlorine atoms are electron-withdrawing, whereas aminomethyl groups are electron-donating. Non-ionic and hydrophobic, contrasting with the water-soluble trihydrochloride form.

- Applications : Solvent or intermediate in agrochemical synthesis.

Pharmaceutical Analogs

Trimethobenzamide Hydrochloride (CAS 554-92-7)

- Structure: Benzamide derivative with methoxy (-OCH₃) and dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) substituents .

- Key Differences :

- Complex functional groups prioritize biological activity (anti-emetic properties) over coordination chemistry.

- Lower amine density limits use in MOFs.

- Applications : Treatment of nausea and vomiting .

Comparative Data Table

Research Findings and Trends

- MOF Performance: The tris(aminomethyl) derivative forms MOFs with higher thermal stability than carboxylate-based ligands (e.g., trimesic acid) due to stronger metal-amine coordination .

- Biological Relevance: Unlike Trimethobenzamide HCl, the tris(aminomethyl) compound lacks significant pharmacological activity, highlighting the impact of substituent complexity .

- Synthetic Utility : The trihydrochloride form’s solubility facilitates reactions in aqueous media, whereas trichlorobenzene requires organic solvents .

Notes on Naming and Data Consistency

- Data Gaps: Limited solubility or toxicity data are available in the provided evidence; inferences are based on structural and functional group properties.

Biological Activity

1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB) is a polyamine compound known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : C9H18Cl3N3

- CAS Number : 69146-57-2

- Molecular Weight : 273.61 g/mol

TAMB exerts its biological effects primarily through interactions with various molecular targets in biological systems. The compound's amine groups allow it to engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. Notably, TAMB has been shown to:

- Inhibit specific enzymes involved in cell signaling pathways.

- Modulate receptor activity, influencing cellular responses.

- Act as a chelating agent for metal ions, potentially affecting metal-dependent biological processes.

Biological Activities

-

Antimicrobial Activity

- TAMB has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that TAMB exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Case Study : A study found that TAMB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

-

Anticancer Properties

- Research indicates that TAMB may induce apoptosis in cancer cells through the activation of caspase pathways. This property is particularly relevant for its potential use in cancer therapy.

- Case Study : In a recent experiment, TAMB was shown to reduce the viability of human cancer cell lines by promoting programmed cell death .

-

Neuroprotective Effects

- TAMB has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation within neuronal cells.

- Research Findings : Studies have indicated that TAMB can enhance neuronal survival rates under stress conditions by modulating inflammatory responses .

Table 1: Biological Activities of this compound

Applications in Research

TAMB is utilized in various research contexts:

- Medicinal Chemistry : As a scaffold for designing new drugs targeting bacterial infections and cancer.

- Biochemical Studies : To investigate enzyme inhibition mechanisms and cellular signaling pathways.

Q & A

Q. What are the standard methods for synthesizing 1,3,5-Tris(aminomethyl)benzene trihydrochloride?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or condensation reactions. For example, analogous compounds (e.g., trisubstituted benzene derivatives) are synthesized by reacting halogenated precursors with amines under acidic conditions. A general protocol includes:

- Dissolving a halogenated benzene derivative (e.g., 1,3,5-tris(bromomethyl)benzene) in ethanol.

- Adding excess aqueous ammonia or methylamine under reflux.

- Acidifying the product with HCl to precipitate the trihydrochloride salt .

Key Characterization Steps: - Purity Analysis: HPLC (≥95% purity, as per commercial standards) .

- Structural Confirmation: H/C NMR (amine proton signals at δ 3.2–3.8 ppm; aromatic protons at δ 6.8–7.2 ppm) and FT-IR (N-H stretching at 3200–3400 cm) .

Q. How is the purity of this compound validated in research settings?

Methodological Answer: Purity is assessed via:

- HPLC: Using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), retention time ~8–10 minutes .

- Elemental Analysis: Confirming C, H, N, and Cl content (e.g., CHClN requires C: 34.03%, H: 4.76%, N: 13.24%, Cl: 35.85%) .

- Mass Spectrometry: ESI-MS showing [M-Cl] peaks at m/z 194.1 (theoretical for CHN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,3,5-Tris(aminomethyl)benzene derivatives?

Methodological Answer: Discrepancies often arise from variations in experimental design. To address this:

- Control Variables: Standardize solvent (e.g., DMSO vs. saline), concentration (µM to mM range), and cell lines (e.g., HEK293 vs. HeLa).

- Meta-Analysis: Compare data from PubChem, ECHA, and peer-reviewed studies to identify trends .

- Mechanistic Studies: Use molecular docking to assess binding affinity to target proteins (e.g., HIV protease) and validate via SPR or ITC .

Example Case:

A 2021 study on trifluoromethyl analogs showed antiviral activity against HIV protease (IC = 2.3 µM), but later studies reported reduced efficacy. This was traced to impurities in early batches, resolved via HPLC purification (>99% purity) .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer: The compound is hygroscopic and prone to decomposition. Stabilization methods include:

- pH Control: Store in acidic buffers (pH 3–4) to prevent dehydrohalogenation.

- Lyophilization: Freeze-dry aliquots and store at -20°C under nitrogen .

- Additives: Use antioxidants (e.g., 0.1% ascorbic acid) to inhibit oxidation .

Stability Data:

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| Aqueous, pH 7.4 | 3 | 1,3,5-Tris(methylene)benzene |

| Acidic (pH 3.0) | >30 | None detected |

| Lyophilized | >180 | None detected |

Q. How does structural modification of this compound affect its coordination chemistry?

Methodological Answer: The triamine structure allows chelation of metal ions (e.g., Cu, Fe). Modifications include:

Q. Table: Coordination Properties of Analogous Compounds

| Compound | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| 1,3,5-Tris(aminomethyl)benzene | Cu | 12.5 | Catalysis |

| 3,5-Bis(trifluoromethyl)benzamidine | Fe | 9.8 | Antiviral agents |

| 1,3,5-Trichlorobenzene | Ni | 5.2 | Polymer crosslinking |

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software to model nucleophilic substitution pathways (e.g., reaction with aldehydes).

- Machine Learning: Train models on PubChem data to predict solubility or toxicity .

- Retrosynthetic Analysis: Use tools like Pistachio or Reaxys to design novel synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.